EmrB is sourced from Burkholderia thailandensis, a Gram-negative bacterium known for its ability to thrive in various environments and its role in human infections. It is classified as a member of the resistance-nodulation-division family of transporters, which are characterized by their ability to transport a wide range of substrates across cellular membranes, thereby mediating antibiotic resistance and virulence .
The synthesis of EmrB can be achieved through various expression systems, including prokaryotic and eukaryotic methods. Commonly used prokaryotic systems involve Escherichia coli, which allows for high-yield production of recombinant proteins. Eukaryotic systems, such as rabbit reticulocyte lysate or wheat germ extract, can also be utilized for more complex post-translational modifications .
For effective protein expression, the following steps are typically involved:
EmrB consists of multiple transmembrane domains that facilitate its function as an efflux pump. The structure includes several key cysteine residues that are crucial for its regulatory mechanisms under oxidative stress conditions .
The molecular weight of EmrB is approximately 50 kDa, and its structure has been analyzed using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy, providing insights into its functional mechanisms and interactions with substrates .
EmrB mediates the transport of various substrates through a series of conformational changes that occur upon substrate binding. These reactions can be modeled using kinetic equations that describe the binding and release processes.
The transport mechanism involves:
This process is influenced by factors such as substrate concentration and membrane potential.
The mechanism of action for EmrB involves recognizing and binding substrates inside the bacterial cell before transporting them outwards. This process is tightly regulated by environmental factors like oxidative stress, which can enhance or inhibit EmrB activity depending on the presence of reactive oxygen species .
Studies have shown that under oxidative stress conditions, EmrB expression can increase significantly (up to 3.5-fold), highlighting its adaptive response to environmental challenges .
EmrB exhibits properties typical of integral membrane proteins, including hydrophobic regions that interact with lipid bilayers. Its solubility profile varies depending on the presence of detergents used during purification processes.
The protein's stability is affected by pH and temperature; optimal activity generally occurs within physiological pH ranges (around 7.4). Additionally, the presence of metal ions can influence EmrB's expression and function .
EmrB serves as an important model for studying antibiotic resistance mechanisms in bacteria. Understanding its structure and function can lead to the development of novel therapeutic strategies aimed at overcoming multidrug resistance in pathogenic bacteria. Research on EmrB also contributes to broader studies on efflux pumps and their roles in microbial virulence and survival in hostile environments .
EmrB is an integral inner membrane transporter protein belonging to the Major Facilitator Superfamily (MFS). It functions as a proton motive force (PMF)-driven efflux pump, expelling diverse antimicrobial agents (e.g., antibiotics, dyes, detergents) from bacterial cells. This activity contributes critically to intrinsic multidrug resistance (MDR) in Gram-negative pathogens. EmrB operates as part of a tripartite efflux complex, partnering with a periplasmic adaptor protein (e.g., EmrA) and an outer membrane channel (e.g., TolC) to transport substrates directly to the extracellular environment [2] [6]. Unlike ATP-binding cassette (ABC) transporters, EmrB relies solely on the proton gradient for energy, making it a secondary active transporter. Its broad substrate profile and conservation underscore its physiological importance in bacterial survival under chemical stress.
EmrB recognizes and extrudes structurally unrelated hydrophobic and amphipathic compounds. Key substrates include:
In Burkholderia thailandensis, EmrB is the primary efflux pump for trimethoprim. Deletion of emrB significantly increases bacterial susceptibility to this antibiotic (4–8-fold reduction in minimum inhibitory concentration, MIC) [4]. Paradoxically, emrB inactivation in B. thailandensis increases tetracycline resistance due to compensatory upregulation of Resistance-Nodulation-Division (RND) efflux pumps, highlighting the complex interplay between efflux systems [4].
Mechanism of Action:
Property | Detail |
---|---|
Energy Source | Proton motive force (H+ antiport) |
Membrane Topology | 12–14 transmembrane α-helices |
Complex Partners | Periplasmic adaptor (EmrA), Outer membrane factor (e.g., TolC) |
Primary Substrates | Hydrophobic/amphipathic antibiotics, uncouplers, dyes, detergents |
Regulation | MarR-family repressors (e.g., OstR), oxidative stress, antibiotics |
Beyond drug efflux, EmrAB-TolC in Escherichia coli influences metabolic homeostasis. Deletion of emrB disrupts the TCA cycle, causing accumulation of α-ketoglutarate (1.85-fold), succinate (1.65-fold), and malate (1.90-fold). It also elevates N8-spermidine levels (3.3–4.6-fold), suggesting roles in central metabolism and stress adaptation [3].
EmrB represents an ancient mechanism of antimicrobial defense distinct from the RND superfamily pumps (e.g., AcrAB-TolC). While RND pumps extrude broad-spectrum substrates (e.g., β-lactams, macrolides) with higher efficiency, EmrB specializes in hydrophobic compounds unaffected by RND inhibitors like phenylalanine-arginine β-naphthylamide (PAβN) [2] [6]. This functional divergence reduces redundancy and expands the scope of efflux-mediated resistance.
EmrB’s evolutionary trajectory is linked to:
The OstR-EmrB regulatory axis employs a unique redox-sensing mechanism involving three cysteines per monomer (Cys3, Cys4, Cys169). Oxidation disrupts OstR-DNA binding, derepressing emrB expression and enhancing bacterial survival under oxidative stress—a key evolutionary adaptation for intracellular pathogens [4].
Feature | EmrB (MFS) | RND Pumps (e.g., AcrB) |
---|---|---|
Energy Source | Proton motive force | Proton motive force |
Substrate Profile | Hydrophobic/uncouplers | Amphiphilic, large-spectrum antibiotics |
Inhibition | Not inhibited by PAβN | Sensitive to PAβN |
Genetic Regulation | MarR-family (e.g., OstR) | TetR/MarR/AraC-family regulators |
Metabolic Role | TCA cycle intermediates, spermidine | Limited evidence |
EmrB orthologs are widely distributed in Gram-negative genera, including:
In B. thailandensis, emrB (locus tag: BTH_I0022) is encoded adjacent to its transcriptional repressor ostR (BTH_I0021), forming a conserved operon. This divergently transcribed gene pair is also present in B. pseudomallei, B. mallei, and B. cenocepacia [4]. In E. coli, emrB resides in an operon with emrA and emrY (a putative regulator), though emrR (a MarR repressor) is often encoded upstream [3] [6].
Genomic analyses of apical periodontitis metagenomes reveal Enterobacter spp. as dominant carriers of emrB in chronic infections (69.88% abundance), where it contributes to multidrug efflux-mediated resistance alongside RND pumps [8]. Horizontal gene transfer of emrB is rare compared to plasmid-borne RND genes, suggesting it is primarily chromosomally encoded and vertically inherited [2] [6].
Genus | Genomic Context | Regulator | Key Substrates |
---|---|---|---|
Burkholderia | Divergent operon with ostR | OstR (MarR) | Trimethoprim, CCCP |
Escherichia | Operon: emrR-emrA-emrB | EmrR (MarR) | Nalidixic acid, CCCP |
Enterobacter | Chromosomal, adjacent to tolC homologs | Unknown | Multiple antibiotics |
Pseudomonas | Linked to emrA and oprM homologs | Multiple regulators | Dyes, detergents |
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